molecular formula C10H11N5 B8089381 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B8089381
M. Wt: 201.23 g/mol
InChI Key: KCVIFNCDYPHVCQ-UHFFFAOYSA-N
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Description

3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by an ethynyl group at the 3-position and an isopropyl group at the 1-position of the heterocyclic core. This compound belongs to a class of molecules widely investigated for their kinase inhibitory activity, particularly targeting ATP-binding sites due to their structural mimicry of purine nucleotides .

Properties

IUPAC Name

3-ethynyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-4-7-8-9(11)12-5-13-10(8)15(14-7)6(2)3/h1,5-6H,2-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVIFNCDYPHVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C#C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. The ethynyl group in 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine enhances its potency against certain cancer types by improving binding affinity to target proteins such as PI3K and mTOR pathways, which are crucial in cancer metabolism and growth .

Neuroprotective Effects

This compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. The ability of pyrazolo[3,4-d]pyrimidines to cross the blood-brain barrier makes them suitable candidates for treating conditions like Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that they may help mitigate oxidative stress and inflammation in neuronal cells .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting kinases and phosphatases involved in various signaling pathways. Its structural characteristics allow it to serve as a scaffold for developing selective inhibitors that can modulate enzymatic activity, which is pivotal in drug discovery processes .

Molecular Probes

Due to its unique chemical structure, 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be employed as a molecular probe in biochemical assays. It can be tagged with fluorescent markers to study protein interactions and cellular localization, providing insights into cellular mechanisms and disease pathology .

Organic Electronics

In the field of material science, the compound's electronic properties make it a candidate for applications in organic electronics. Its ability to form stable films suggests potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ethynyl group contributes to enhanced charge transport properties, which are essential for efficient device performance .

Case Study 1: Anticancer Activity

A study published in Nature Chemical Biology demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited selective inhibition of the PI3K pathway in breast cancer models. The introduction of the ethynyl group significantly increased the efficacy of these compounds compared to their non-ethynylated counterparts .

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective agents for Alzheimer's disease, 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was shown to reduce amyloid-beta accumulation in neuronal cultures, suggesting a mechanism that could be exploited for therapeutic development .

Mechanism of Action

The mechanism by which 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in conjugation reactions, while the pyrazolo[3,4-d]pyrimidin core can bind to biological targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Hydrophobic Interactions : Bulky 3-position substituents (e.g., naphthalenyl in NA-PP1 , phenylethynyl in compounds ) improve binding to hydrophobic ATP pockets. The ethynyl group in the target compound offers a balance between rigidity and moderate hydrophobicity.
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in PP2 ) enhance kinase inhibition compared to unsubstituted phenyl (PP3). The ethynyl group’s electron-deficient nature may similarly optimize charge transfer interactions.
  • Steric Effects: Isopropyl (target compound) and tert-butyl (PP2, NA-PP1) groups at the 1-position likely enhance selectivity by restricting access to non-target kinases.

Biological Activity

3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 1189793-01-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The structure of 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo-pyrimidine core with an ethynyl group and an isopropyl substituent. This configuration is critical for its biological interactions and efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes key findings regarding its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-4682.5Cell cycle arrest in G2/M phase
A5491.7Inhibition of EGFR phosphorylation
PANC-10.9Induction of apoptosis via caspase activation

In a study involving MDA-MB-468 breast cancer xenografts in nude mice, administration of the compound at a dosage of 60 mg/kg every other day resulted in a 77% reduction in tumor growth compared to control groups, with no significant weight loss observed in the animals .

The mechanisms underlying the anticancer activity of 3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involve:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • EGFR Inhibition : It exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), a common target in cancer therapy, leading to reduced phosphorylation and subsequent signaling pathways that promote cell survival and proliferation.
  • Apoptosis Induction : The compound activates apoptotic pathways, as evidenced by increased levels of caspase-3 in treated cells, indicating a mechanism that leads to programmed cell death .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

  • Xenograft Model Study : In a controlled xenograft model using MDA-MB-468 cells, treatment with the compound resulted in substantial tumor regression without notable toxicity, suggesting a favorable therapeutic window .
  • In Vitro Studies : In vitro assays demonstrated that at concentrations as low as 0.9 µM, the compound effectively inhibited cell proliferation across multiple cancer types, including lung (A549) and pancreatic (PANC-1) cancers. These findings underscore its potential as a broad-spectrum anticancer agent .

Q & A

Q. Basic

  • In Vitro :
    • Cell Viability Assays : MTT or CellTiter-Glo in triple-negative breast cancer (TNBC) lines (IC₅₀ = 0.1–1 μM).
    • Western Blotting : Measure inhibition of RET/Src downstream targets (e.g., p-ERK1/2).
  • In Vivo :
    • Xenograft Models : Oral administration (10–20 mg/kg) in nude mice with TNBC tumors reduces tumor volume by 50–70% .

How do researchers address low solubility in formulation studies?

Q. Advanced

  • Co-Solvent Systems : Use PEG-400 or Captisol® to enhance aqueous solubility.
  • Amorphous Solid Dispersions : Spray-drying with HPMCAS increases bioavailability by 3–5 fold.
  • Salt Formation : Hydrochloride salts improve stability and dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.